methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound combining pyrazolidine, cyclopentathiophene, and ester functional groups. Its structural complexity arises from the fusion of a bicyclic thiophene system with a pyrazolidinone-carboxamide moiety. Its synthesis likely involves multi-step reactions, including cyclization and amidation, to achieve the fused ring system and functional group integration.
Properties
IUPAC Name |
methyl 2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-17-8(6-10(18)16-17)12(19)15-13-11(14(20)21-2)7-4-3-5-9(7)22-13/h8H,3-6H2,1-2H3,(H,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVWLUXSDCUYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(=O)N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization reactions involving thiophene derivatives and oxopyrazolidine intermediates.
- Formation of carboxamide groups through reactions with appropriate amines.
The synthetic pathway often yields derivatives that can be further evaluated for biological activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against various cancer cell lines, including HEPG2 (liver cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 µM to 30 µM, indicating moderate to high potency .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity:
- Bacterial Inhibition : It was tested against several pathogenic bacteria, showing effective inhibition with minimum inhibitory concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Microorganism | MIC (µM) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | |
| Escherichia coli | 0.25 | |
| Staphylococcus aureus | 0.50 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Studies indicate that the compound may inhibit tyrosine kinases involved in cancer progression, such as c-KIT and VEGFR-2, thereby disrupting signaling pathways essential for tumor growth and metastasis .
Case Studies
- Study on Cytotoxicity : A comprehensive study evaluated the cytotoxic effects of various derivatives of this compound on multiple cancer cell lines. The results highlighted that modifications in the thiophene ring significantly influenced anticancer activity, with certain substitutions enhancing potency .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against a panel of bacteria and fungi. The results suggested that structural variations in the pyrazolidine moiety could lead to enhanced antimicrobial efficacy, particularly against Gram-negative bacteria .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolidine compounds exhibit promising anticancer properties. Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can potentially act as a precursor for synthesizing more potent anticancer agents. Research has shown that pyrazolidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells, making them valuable in cancer therapy development .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through molecular docking studies. It shows potential as a 5-lipoxygenase inhibitor, which is crucial for developing treatments for inflammatory diseases such as asthma and arthritis. The ability to modulate inflammatory pathways positions this compound as a candidate for further pharmacological studies .
Neuroprotective Effects
Studies have suggested that compounds with similar structures to this compound may exhibit neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in neuronal damage .
Insecticide Development
This compound is linked to the synthesis of intermediates used in the production of insecticides, such as chlorantraniliprole. The ability to modify its structure could lead to the development of new insecticides with enhanced efficacy and reduced environmental impact .
Herbicide Formulation
Research into similar compounds has revealed potential herbicidal activity. The modification of this compound could lead to the creation of novel herbicides that target specific weed species while minimizing harm to crops .
Polymer Chemistry
The unique structural features of this compound make it an interesting candidate for polymerization reactions. Its incorporation into polymer matrices could enhance mechanical properties or introduce new functionalities, such as increased thermal stability or chemical resistance .
Nanotechnology
Emerging research indicates that compounds with thiophene moieties can be utilized in nanotechnology applications, particularly in the fabrication of nanoscale devices or materials with specific electronic properties. The potential for this compound to be integrated into nanomaterials opens avenues for innovative applications in electronics and photonics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a summary of key analogs and their distinguishing features:
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity : The target compound’s ester group renders it prone to hydrolysis under basic or acidic conditions, contrasting with PEGDA’s acrylate groups, which polymerize irreversibly. Thiazole derivatives with hydroperoxide groups (e.g., compounds) exhibit oxidative lability, limiting their shelf life.
However, this rigidity may also reduce solubility in aqueous media.
Functional Group Synergy: The pyrazolidinone-carboxamide moiety in the target compound mirrors motifs seen in protease inhibitors (e.g., ureido groups in compounds), but the lack of a thiazole or hydroperoxide group may reduce its redox activity.
Notes on Methodology
- Crystallographic Tools : SHELX and ORTEP-3 are essential for resolving complex molecular geometries, though neither has been directly applied to the target compound in available literature.
- Hydrogen Bonding : Graph set analysis (as in ) could elucidate intermolecular interactions in crystalline forms, aiding in polymorph control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
